Immune cell migration-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

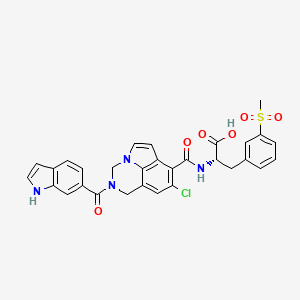

Molekularformel |

C30H25ClN4O6S |

|---|---|

Molekulargewicht |

605.1 g/mol |

IUPAC-Name |

(2S)-2-[[6-chloro-10-(1H-indole-6-carbonyl)-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |

InChI |

InChI=1S/C30H25ClN4O6S/c1-42(40,41)21-4-2-3-17(11-21)12-25(30(38)39)33-28(36)26-22-8-10-34-16-35(15-20(27(22)34)13-23(26)31)29(37)19-6-5-18-7-9-32-24(18)14-19/h2-11,13-14,25,32H,12,15-16H2,1H3,(H,33,36)(H,38,39)/t25-/m0/s1 |

InChI-Schlüssel |

VDUKQVSBHGBMHI-VWLOTQADSA-N |

Isomerische SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |

Kanonische SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Immune Cell Migration-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of "Immune cell migration-IN-1," a potent small molecule inhibitor of immune cell migration. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Discovery and Rationale

"this compound" (also referred to as compound 2) was identified through a targeted search for novel modulators of immune cell trafficking. The rationale for its development stems from the critical role of immune cell migration in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer metastasis. The compound emerged from a screening campaign detailed in patent WO2019001171, which sought to identify potent inhibitors of key signaling pathways governing cell motility.

Synthesis of this compound

The chemical synthesis of "this compound" is described in patent WO2019001171. While the complete, step-by-step synthesis protocol is proprietary and contained within the patent, the general approach involves a multi-step organic synthesis strategy. The core structure is assembled through a series of coupling reactions, followed by functional group modifications to arrive at the final active compound. Researchers interested in synthesizing this molecule should refer to the detailed procedures outlined in the aforementioned patent.

Mechanism of Action

"this compound" exerts its inhibitory effects on immune cell migration through a multi-faceted mechanism targeting key signaling nodes involved in cell motility.

-

Integrin Signaling Modulation: The compound has been shown to be a potent antagonist of integrin function. Integrins are critical for cell adhesion to the extracellular matrix and for the transmigration of leukocytes from blood vessels into tissues.

-

Chemokine Receptor Antagonism: "this compound" interferes with the signaling of chemokine receptors, particularly CCR7. CCR7 is crucial for the migration of dendritic cells and T cells to lymph nodes, a key step in initiating an adaptive immune response.

-

Inhibition of Actin Polymerization: The inhibitor disrupts the activation of the WAVE (Wiskott-Aldrich syndrome protein family verprolin-homologous) complex. By interfering with the interaction between the WAVE complex and the GTPase Rac, it prevents the subsequent Arp2/3-mediated actin polymerization required for the formation of lamellipodia and cell movement.

-

Metabolic Reprogramming: Emerging evidence suggests that "this compound" can influence the metabolic state of immune cells, potentially by modulating the balance between glycolysis and oxidative phosphorylation, which are essential for sustained cell migration.

The following diagram illustrates the key signaling pathways targeted by "this compound".

Quantitative Data Summary

The biological activity of "this compound" and its analogues has been characterized in various in vitro assays. A related compound, "Immune cell migration-IN-2" (example 11 from patent WO2019001171), has a reported EC50 of 13.5 nM in a T-cell adhesion assay[1][2]. The following table summarizes the available quantitative data.

| Compound | Assay | Target Cell Type | EC50 / IC50 (nM) | Reference |

| Immune cell migration-IN-2 | T-cell Adhesion Assay | T-cells | 13.5 | Patent WO2019001171[1][2] |

Further quantitative data for "this compound" (compound 2) is detailed within patent WO2019001171.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of "this compound". These protocols are based on standard methodologies in the field and should be adapted as necessary for specific experimental conditions.

T-cell Adhesion Assay

This assay quantifies the ability of T-cells to adhere to a substrate, a process largely mediated by integrins.

Materials:

-

96-well flat-bottom tissue culture plates

-

Recombinant human ICAM-1 (or other relevant adhesion molecule)

-

T-cells (e.g., Jurkat cells or primary human T-cells)

-

Calcein-AM (or other fluorescent cell viability dye)

-

Assay buffer (e.g., PBS with 1% BSA)

-

"this compound" at various concentrations

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound ICAM-1.

-

Block non-specific binding by incubating the wells with assay buffer for 1 hour at 37°C.

-

-

Cell Preparation:

-

Label T-cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Adhesion Assay:

-

Add "this compound" at various concentrations to the ICAM-1 coated wells. Include a vehicle control (e.g., DMSO).

-

Add the labeled T-cell suspension to each well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.

-

Calculate the percentage of adherent cells for each condition relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of adhesion against the log concentration of the inhibitor.

-

The following diagram outlines the workflow for the T-cell adhesion assay.

Chemotaxis Assay (Transwell)

This assay measures the directed migration of immune cells towards a chemoattractant.

Materials:

-

Transwell inserts with a permeable membrane (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Immune cells (e.g., primary human T-cells or a relevant cell line)

-

Chemoattractant (e.g., CCL19 for CCR7-expressing cells)

-

Assay medium (serum-free)

-

"this compound" at various concentrations

-

Cell viability stain (e.g., Calcein-AM or DAPI)

-

Fluorescence microscope or plate reader

Protocol:

-

Assay Setup:

-

Add assay medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Add assay medium without the chemoattractant to the lower chamber for negative control wells.

-

-

Cell Preparation:

-

Resuspend immune cells in serum-free assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of "this compound" or vehicle control for 30 minutes at 37°C.

-

-

Migration:

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Place the inserts into the wells of the 24-well plate.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI).

-

Count the number of migrated cells in several fields of view using a fluorescence microscope.

-

Alternatively, for fluorescently pre-labeled cells, the number of migrated cells in the lower chamber can be quantified using a fluorescence plate reader.

-

Calculate the percentage of migration inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

-

The following diagram illustrates the workflow for the Transwell chemotaxis assay.

References

The Inhibitory Effect of Immune Cell Migration-IN-1 on Integrin Signaling: A Technical Guide

Executive Summary

Immune cell migration is a tightly regulated process fundamental to immune surveillance and response, heavily reliant on the dynamic modulation of integrin adhesion receptors.[1][2][3] Immune cell migration-IN-1 (ICM-IN-1) is a potent small molecule inhibitor designed to disrupt this process. With a half-maximal effective concentration (EC50) of 13.5 nM in T-cell adhesion assays, ICM-IN-1 demonstrates significant potency.[4] Its primary mechanism of action is the modulation of integrin signaling pathways, specifically by interfering with the "inside-out" signaling cascade that is critical for shifting integrins into a high-affinity state.[4] This interference prevents the necessary conformational changes in integrins, thereby inhibiting firm adhesion and subsequent migration of immune cells. Beyond its primary effect on integrins, ICM-IN-1 also influences chemokine receptor function, actin polymerization, and cellular metabolism, making it a valuable tool for investigating the complex mechanisms of immune cell trafficking and a potential lead for therapeutic development in inflammatory diseases and cancer.[4]

Introduction to Integrin Signaling in Immune Cell Migration

The Role of Integrins in Immune Cell Trafficking

Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-to-cell and cell-to-extracellular matrix (ECM) interactions.[4][5] In the immune system, they are indispensable for the trafficking of leukocytes from the bloodstream to tissues, a process involving rolling, adhesion, and transmigration across the endothelium.[6] Key integrins expressed on leukocytes include Lymphocyte Function-Associated Antigen-1 (LFA-1, αLβ2), which binds to Intercellular Adhesion Molecules (ICAMs) on endothelial cells, and Very Late Antigen-4 (VLA-4, α4β1), which binds to Vascular Cell Adhesion Molecule-1 (VCAM-1).[6][7][8] The function of these integrins is not constitutive; their adhesive capacity is dynamically regulated to allow immune cells to patrol the body and rapidly arrest at sites of inflammation or infection.[1][2]

The "Inside-Out" and "Outside-In" Signaling Paradigms

The regulation of integrin activity is governed by two main signaling pathways:

-

Inside-Out Signaling: This process relays intracellular signals to the extracellular domain of the integrin, increasing its affinity for its ligand.[9] Upon stimulation by chemokines or antigen receptors, signaling cascades lead to the recruitment of adaptor proteins like talin and kindlin to the cytoplasmic tail of the integrin β subunit.[10][11] This binding event induces a conformational change in the integrin's extracellular domain, shifting it from a bent, low-affinity state to an extended, high-affinity state, enabling firm adhesion.[11][12]

-

Outside-In Signaling: Once an integrin binds to its ligand, it initiates intracellular signaling cascades.[9] This "outside-in" signaling involves the clustering of integrins and the recruitment of signaling molecules to form focal adhesions.[5][13] These complexes, containing kinases like Focal Adhesion Kinase (FAK) and Src, regulate the actin cytoskeleton, gene expression, cell proliferation, and survival.[14]

This compound (ICM-IN-1): An Overview

ICM-IN-1 (CAS: 2316683-71-1) is a potent, cell-permeable small molecule inhibitor of immune cell migration.[4] Its primary therapeutic and research potential lies in its ability to selectively modulate the behavior of immune cells in response to inflammatory cues.[4]

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[6-chloro-10-(1H-indole-6-carbonyl)-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid | [4] |

| Molecular Formula | C30H25ClN4O6S | [4] |

| Molecular Weight | 605.1 g/mol | [4] |

Mechanism of Action: Inhibition of Integrin Signaling

Interference with Inside-Out Signaling

The principal mechanism by which ICM-IN-1 inhibits immune cell migration is through the disruption of integrin inside-out signaling.[4] By preventing the conformational activation of integrins, the compound effectively blocks the ability of immune cells to firmly adhere to the endothelium, which is a prerequisite for extravasation. This targeted action on the activation machinery, rather than the ligand-binding site itself, represents a sophisticated approach to modulating integrin function.[15]

ICM-IN-1 intervenes in this pathway, preventing the transition of integrins from their low-affinity to high-affinity state. This leads to a failure of immune cells to arrest on the vascular endothelium, even in the presence of activating chemokines.

Downstream Consequences of Inhibition

By blocking integrin activation, ICM-IN-1 prevents the downstream "outside-in" signaling necessary for stabilizing adhesion and reorganizing the actin cytoskeleton for cell migration.[14] This includes the inhibition of FAK and Src kinase activation, which are central to the formation of focal adhesions and the generation of migratory forces.[14] ICM-IN-1 has also been shown to disrupt the interaction between the WAVE complex and active Rac, further impeding the actin polymerization required for forming migratory protrusions like lamellipodia.[4][5]

Quantitative Data and Efficacy

The potency of ICM-IN-1 has been quantified in functional cellular assays. The key reported value highlights its effectiveness at the nanomolar level, indicating a high affinity for its molecular target(s) within the integrin activation pathway.

| Parameter | Value | Assay Type | Cell Type | Reference |

| EC50 | 13.5 nM | T-cell Adhesion | T-cells | [4] |

This low nanomolar EC50 value underscores the compound's high potency and selectivity, making it a valuable research tool for dissecting immune cell trafficking mechanisms.[4]

Experimental Protocols for Studying ICM-IN-1

T-Cell Adhesion Assay

This assay quantifies the ability of T-cells to adhere to a substrate coated with an integrin ligand, such as ICAM-1, and is used to determine the EC50 of inhibitors like ICM-IN-1.

Methodology:

-

Plate Coating: 96-well plates are coated with recombinant ICAM-1 overnight at 4°C. Plates are then washed and blocked to prevent non-specific binding.

-

Cell Preparation: T-cells (e.g., Jurkat cell line or primary T-cells) are labeled with a fluorescent dye (e.g., Calcein-AM).

-

Inhibitor Treatment: Labeled cells are pre-incubated with various concentrations of ICM-IN-1 for 30-60 minutes.

-

Adhesion Step: The treated cells are added to the ICAM-1 coated wells and stimulated with an activating agent (e.g., a chemokine like SDF-1α or PMA) to induce inside-out signaling. The plate is incubated for 30-60 minutes at 37°C.

-

Washing: Non-adherent cells are removed by a standardized washing procedure.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to calculate the EC50 value.

Cell Migration (Chemotaxis) Assay

This assay measures the directed movement of cells towards a chemoattractant, a process inhibited by ICM-IN-1.

Methodology:

-

Chamber Setup: A multi-well migration plate (e.g., Boyden chamber) with a porous membrane insert is used.[16] The lower chamber is filled with media containing a chemoattractant (e.g., CCL19, CCL21).[4][17]

-

Cell Preparation: Immune cells are serum-starved and resuspended in media containing various concentrations of ICM-IN-1.

-

Migration: The cell suspension is added to the upper insert. The plate is incubated for several hours to allow cells to migrate through the pores towards the chemoattractant.

-

Quantification: Migrated cells in the lower chamber are quantified. This can be done by cell counting after staining or using real-time imaging systems like the IncuCyte®.[16]

Integrin Activation State Assay

This flow cytometry-based assay directly measures the conformational state of integrins on the cell surface.

Methodology:

-

Cell Preparation: Immune cells are treated with different concentrations of ICM-IN-1.

-

Stimulation: Cells are stimulated with an agonist (e.g., chemokine or Mn2+) to induce the high-affinity integrin conformation.

-

Antibody Staining: Cells are stained with a fluorescently-labeled monoclonal antibody that specifically recognizes the activated, high-affinity conformation of the integrin (e.g., an antibody against a ligand-induced binding site, LIBS).

-

Flow Cytometry: The mean fluorescence intensity of the cell population is measured by flow cytometry, which corresponds to the level of integrin activation.[18] A decrease in fluorescence in ICM-IN-1-treated cells indicates inhibition of integrin activation.

Broader Biological Effects of ICM-IN-1

While the primary mechanism of ICM-IN-1 is the inhibition of integrin activation, it also exhibits other biological activities that contribute to its overall effect on immune cell migration. These include:

-

Chemokine Receptor Modulation: The compound affects the function of chemokine receptors like CCR7, which are crucial for guiding dendritic cells and T-cells to lymph nodes.[4][17]

-

Microtubule Network Disruption: ICM-IN-1 can affect the organization and dynamics of the microtubule network, which is important for maintaining cell polarity during directed migration.[4]

-

Metabolic Interference: The compound can disrupt the metabolic flexibility of immune cells, affecting the balance between glycolysis and oxidative phosphorylation (OXPHOS) and interfering with mitochondrial calcium handling, all of which are energetically critical for migration.[4][17]

References

- 1. Regulation of immune cell adhesion and migration by regulator of adhesion and cell polarization enriched in lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Characterization of immune cell migration using microfabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. The Role of Integrins in Cell Migration - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Biomedical insights into cell adhesion and migration—from a viewpoint of central nervous system tumor immunology [frontiersin.org]

- 7. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell adhesion - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. The Interplay between Integrins and Immune Cells as a Regulator in Cancer Immunology [mdpi.com]

- 11. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. molbiolcell.org [molbiolcell.org]

- 14. um.es [um.es]

- 15. researchgate.net [researchgate.net]

- 16. Immune Cell Migration Assays for Cancer Immunotherapies I CRO [explicyte.com]

- 17. Implications of cellular metabolism for immune cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]

Modulating the CCR7 Pathway with "Immune cell migration-IN-1": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 7 (CCR7) is a critical mediator of immune cell trafficking, guiding dendritic cells (DCs) and T cells to secondary lymphoid organs to initiate adaptive immune responses.[1][2][3] Its role in directing cell migration also extends to pathological conditions, making it a compelling target for therapeutic intervention in autoimmune diseases and cancer.[4] "Immune cell migration-IN-1" is a potent small molecule inhibitor of immune cell migration. This technical guide provides an in-depth overview of the putative mechanism by which "this compound" modulates the CCR7 signaling pathway, based on currently available information. The guide outlines the multi-targeted nature of the inhibitor, affecting not only the CCR7 axis but also associated signaling nodes crucial for cell motility. We present available quantitative data, detailed hypothetical experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.

Introduction to the CCR7 Pathway

The CCR7 receptor, a G-protein coupled receptor (GPCR), is activated by its cognate chemokines, CCL19 and CCL21.[5][6] This interaction triggers a cascade of intracellular signaling events that culminate in chemotaxis, the directed migration of immune cells along a chemokine gradient. The signaling downstream of CCR7 is complex, involving both G-protein dependent and independent pathways.

G-protein Dependent Signaling: Upon ligand binding, CCR7 activates heterotrimeric G-proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream effector pathways essential for cell migration:[5][7]

-

PI3K/Akt Pathway: Crucial for cell survival and proliferation.

-

MAPK Pathway (ERK1/2): Plays a significant role in cell migration and proliferation.[1]

-

RhoA Pathway: Regulates the actin cytoskeleton, which is fundamental for cell movement.[7]

G-protein Independent Signaling: CCR7 can also signal through β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as scaffolding for other signaling complexes.[6]

"this compound": A Multi-faceted Modulator

"this compound" (CAS: 2316683-71-1) is reported to be a potent inhibitor of immune cell migration with a multi-target mechanism of action.[8] While detailed peer-reviewed studies on this specific compound are limited, the available information suggests it impacts several key cellular processes that are intertwined with CCR7-mediated migration.

Quantitative Data

The primary quantitative data available for "this compound" is its effective concentration at 50% (EC50) in a T-cell adhesion assay.[8]

| Parameter | Value | Assay | Reference |

| EC50 | 13.5 nM | T-cell adhesion assay | [8] |

This low nanomolar EC50 value indicates high potency in inhibiting T-cell adhesion, a critical step in immune cell trafficking.

Proposed Mechanism of Action on the CCR7 Pathway

The modulatory effect of "this compound" on the CCR7 pathway is likely indirect and multifaceted, targeting key downstream and associated cellular machinery rather than the receptor itself. The proposed mechanisms are detailed below.

Interference with CCR7 Oligomerization via Metabolic Regulation

A key insight into the action of "this compound" is its purported influence on CCR7 oligomerization through the modulation of cellular metabolism.[8] CCR7 oligomerization is a crucial step for its optimal signaling and is dependent on glycolytic metabolism.[9][10] Activated immune cells upregulate glycolysis to meet the energetic and biosynthetic demands of migration and effector functions.[11][12][13][14][15]

"this compound" is suggested to interact with metabolic pathways, and by disrupting glycolysis, it could indirectly prevent the proper formation of CCR7 oligomers. This would lead to attenuated downstream signaling and impaired migratory capacity.[9][10]

Disruption of Actin Polymerization via WAVE Complex Inhibition

Cell migration is fundamentally dependent on the dynamic remodeling of the actin cytoskeleton. The WAVE regulatory complex (WRC) is a key activator of the Arp2/3 complex, which drives the formation of branched actin networks at the leading edge of migrating cells. The activation of the WRC is, in part, regulated by the Rho GTPase Rac1.[16]

"this compound" is reported to disrupt the interaction between the WAVE complex and active Rac1. This would prevent the conformational changes in the WAVE protein necessary for Arp2/3 complex binding and subsequent actin polymerization, thereby halting cell motility.[17]

Modulation of Integrin Signaling

Integrins are transmembrane adhesion receptors that are crucial for the adhesion of migrating immune cells to the endothelium and the extracellular matrix. The CCR7 signaling pathway can modulate integrin activation, a process known as "inside-out" signaling, which increases the affinity of integrins for their ligands and promotes firm adhesion.

"this compound" is suggested to interfere with these inside-out signaling pathways that regulate integrin activation.[8] By preventing the conformational changes required for high-affinity binding, the compound would reduce the ability of immune cells to adhere to surfaces, a prerequisite for migration.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols that could be employed to characterize the effects of "this compound" on the CCR7 pathway.

T-Cell Adhesion Assay

This assay would be used to determine the EC50 of "this compound" for the inhibition of T-cell adhesion to an endothelial monolayer or to purified adhesion molecules.

Materials:

-

Human T-lymphocytes (e.g., Jurkat cell line or primary T-cells)

-

Human Umbilical Vein Endothelial Cells (HUVECs) or purified ICAM-1

-

96-well black, clear-bottom tissue culture plates

-

Calcein-AM (fluorescent dye)

-

"this compound"

-

CCL19 or CCL21

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: If using purified ICAM-1, coat the wells of the 96-well plate with ICAM-1 solution and incubate overnight at 4°C. If using HUVECs, seed the cells and grow to confluence.

-

Cell Labeling: Resuspend T-cells in assay buffer and label with Calcein-AM according to the manufacturer's protocol.

-

Compound Preparation: Prepare a serial dilution of "this compound" in assay buffer.

-

Treatment: Incubate the labeled T-cells with the different concentrations of "this compound" for 30-60 minutes at 37°C.

-

Adhesion: Add the treated T-cells to the coated or HUVEC-containing wells. Add CCL19 or CCL21 to stimulate adhesion.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50.

Chemotaxis Assay (Transwell)

This assay measures the ability of "this compound" to inhibit the directed migration of immune cells towards a chemoattractant.[3][18][19][20]

Materials:

-

Transwell inserts with a permeable membrane (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Immune cells (e.g., primary T-cells or DCs)

-

"this compound"

-

Chemoattractant (CCL19 or CCL21)

-

Assay medium (serum-free)

-

Cell stain (e.g., Crystal Violet) or flow cytometer for quantification

Procedure:

-

Setup: Place Transwell inserts into the wells of the 24-well plate.

-

Chemoattractant: Add assay medium containing the chemoattractant (CCL19 or CCL21) to the lower chamber.

-

Cell Preparation: Resuspend immune cells in serum-free medium.

-

Treatment: Treat the cells with various concentrations of "this compound" for 30-60 minutes.

-

Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for migration.

-

Quantification:

-

Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. Elute the dye and measure absorbance.

-

Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of the compound and determine the IC50.

CCR7 Oligomerization Assay (Co-immunoprecipitation)

This assay would investigate the effect of "this compound" on the oligomerization of CCR7.

Materials:

-

Cells expressing tagged CCR7 (e.g., HEK293T cells transfected with CCR7-FLAG and CCR7-HA)

-

"this compound"

-

Lysis buffer

-

Anti-FLAG antibody conjugated to beads

-

SDS-PAGE and Western blotting reagents

-

Antibodies against HA and FLAG tags

Procedure:

-

Cell Culture and Treatment: Culture the transfected cells and treat with "this compound" for a specified time. To investigate the role of glycolysis, cells can be cultured in glucose-deprived medium or treated with a known glycolysis inhibitor (e.g., 2-DG) as a positive control.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads to pull down CCR7-FLAG and any associated proteins.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads, separate them by SDS-PAGE, and transfer to a membrane.

-

Detection: Probe the membrane with anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitation of CCR7-HA with CCR7-FLAG.

-

Analysis: A decrease in the amount of co-precipitated CCR7-HA in the presence of "this compound" would suggest an inhibition of CCR7 oligomerization.

Summary and Future Directions

"this compound" presents as a potent inhibitor of immune cell migration with a novel, multi-pronged mechanism of action. Its ability to modulate the CCR7 pathway appears to be indirect, primarily through the disruption of cellular metabolism essential for receptor oligomerization and by inhibiting the downstream actin remodeling machinery. This multifaceted approach could offer therapeutic advantages by targeting multiple nodes in the complex process of cell migration.

Further research is imperative to fully elucidate the molecular details of its interactions. Key future experiments should include:

-

Direct Binding Assays: To determine if "this compound" directly interacts with CCR7 or other signaling proteins.

-

Phosphorylation Studies: To assess the effect of the compound on the phosphorylation status of key downstream kinases in the CCR7 pathway (e.g., Akt, ERK).

-

In Vivo Studies: To evaluate the efficacy of "this compound" in animal models of diseases where CCR7-mediated migration is pathogenic.

A comprehensive understanding of how "this compound" modulates the CCR7 pathway will be crucial for its potential development as a therapeutic agent for a range of immunological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CCR7 inhibitors and how do they work? [synapse.patsnap.com]

- 5. frontiersin.org [frontiersin.org]

- 6. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights of CCR7 Signaling in Dendritic Cell Migration and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Glycolytic metabolism is essential for CCR7 oligomerization and dendritic cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of altered glycolysis levels on CD8+ T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Glucose Metabolism Regulates T Cell Activation, Differentiation, and Functions [frontiersin.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | Tumor glucose metabolism and the T cell glycocalyx: implication for T cell function [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Role for the Abi/wave protein complex in T cell receptor-mediated proliferation and cytoskeletal remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. static.igem.org [static.igem.org]

- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

The Impact of Immune Cell Migration-IN-1 on Actin Polymerization in Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Immune cell migration-IN-1," a potent small molecule inhibitor of immune cell migration. We will explore its core mechanism of action, focusing on its impact on actin polymerization within lymphocytes, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to Lymphocyte Migration and the Actin Cytoskeleton

The migration of lymphocytes is a fundamental process in the adaptive immune response, enabling T cells and B cells to patrol for antigens, home to secondary lymphoid organs, and infiltrate sites of inflammation.[1][2][3][4] This motility is driven by the dynamic remodeling of the actin cytoskeleton, a complex network of protein filaments responsible for cell shape changes, protrusion formation, and the generation of mechanical forces.[5][6][7] The process of actin polymerization, the assembly of globular actin (G-actin) into filamentous actin (F-actin), is tightly regulated by a complex interplay of signaling molecules and is essential for the amoeboid-like movement of lymphocytes through diverse tissue environments.[7][8][9]

Key steps in lymphocyte migration include polarization, the formation of a leading edge and a trailing uropod, extension of protrusions like lamellipodia, adhesion to the extracellular matrix or other cells, and contraction of the cell body to move forward.[10] This process is guided by external cues such as chemokines, which are small signaling proteins that create a concentration gradient for cells to follow.[10]

This compound: A Potent Inhibitor of Lymphocyte Motility

"this compound" is a small molecule inhibitor designed to disrupt the migration of immune cells. It has demonstrated high potency in in vitro assays, making it a valuable tool for studying the molecular underpinnings of lymphocyte trafficking and a potential starting point for therapeutic development.

Quantitative Data

The primary reported quantitative measure of the activity of "this compound" is its half-maximal effective concentration (EC50) in a T-cell adhesion assay.

| Compound | Assay | Cell Type | EC50 (nM) |

| This compound | T-cell Adhesion | T-cells | 13.5[11] |

Note: The IC50, the concentration of an inhibitor that reduces a response by half, is another common metric for potency.[12][13] While an IC50 for a specific enzymatic target of "this compound" has not been publicly disclosed, it is expected to be in a similar nanomolar range.

Mechanism of Action: Targeting the Actin Polymerization Machinery

"this compound" exerts its inhibitory effect by targeting the signaling pathways that control actin polymerization. The proposed mechanism involves a multi-pronged approach that ultimately cripples the lymphocyte's ability to remodel its cytoskeleton for movement.

The compound has been shown to interfere with the interaction between the Wiskott-Aldrich syndrome protein (WASP)-family verprolin-homologous protein (WAVE) complex and the Rho-family GTPase, Rac.[11] In its inactive state, the WAVE complex is autoinhibited. Upon activation by signals such as chemokines, Rac-GTP binds to the WAVE complex, inducing a conformational change that exposes binding sites for the actin-related protein 2/3 (Arp2/3) complex and G-actin.[11] The Arp2/3 complex then nucleates new actin filaments, leading to the branched actin networks characteristic of lamellipodia at the leading edge of migrating cells.

By disrupting the Rac-WAVE interaction, "this compound" prevents this critical activation step, thereby inhibiting Arp2/3-mediated actin polymerization.[11] This leads to a failure in forming the necessary protrusive structures for cell migration.

Furthermore, "this compound" is suggested to modulate integrin signaling pathways.[11] Integrins, such as Lymphocyte Function-associated Antigen-1 (LFA-1), are transmembrane receptors that mediate adhesion to other cells and the extracellular matrix.[3][14] Inside-out signaling, often initiated by chemokine receptors, activates integrins to increase their affinity for their ligands. This firm adhesion is crucial for lymphocytes to stop and crawl on endothelial surfaces. By interfering with integrin signaling, the inhibitor likely disrupts this adhesion process, further impairing directed migration.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

To assess the impact of "this compound" on lymphocyte function, several key in vitro assays can be employed.

Lymphocyte Chemotaxis Assay (Transwell Assay)

This assay measures the directed migration of lymphocytes towards a chemoattractant.

Materials:

-

Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes

-

"this compound"

-

Chemoattractant (e.g., CXCL12/SDF-1α)

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well plate

-

Cell culture medium

-

Detection reagent (e.g., Calcein-AM) or flow cytometer

Protocol:

-

Starve lymphocytes in serum-free medium for 2-4 hours.

-

Prepare a stock solution of "this compound" in DMSO and dilute to desired concentrations in cell culture medium. Pre-incubate the cells with the inhibitor or vehicle control for 30-60 minutes.

-

Add cell culture medium containing the chemoattractant to the lower wells of the 24-well plate. Add medium without chemoattractant to control wells.

-

Resuspend the pre-incubated lymphocytes to a concentration of 1x10^6 cells/mL.

-

Add 100 µL of the cell suspension to the top of the Transwell inserts.

-

Place the inserts into the wells of the 24-well plate.

-

Incubate for 2-4 hours at 37°C in a CO2 incubator.

-

Quantify migrated cells:

-

Fluorometric: Remove the inserts. Add Calcein-AM to the lower well, incubate, and read fluorescence on a plate reader.

-

Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a set amount of time.

-

Actin Polymerization Assay (Phalloidin Staining)

This assay quantifies the F-actin content in cells as a measure of actin polymerization.

Materials:

-

Lymphocytes

-

"this compound"

-

Chemoattractant (e.g., CXCL12)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat lymphocytes with "this compound" or vehicle control as described above.

-

Stimulate the cells with a chemoattractant for a short period (e.g., 0, 15, 30, 60 seconds) to induce actin polymerization.

-

Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer. Incubate for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5 minutes.

-

Wash the cells with PBS.

-

Stain the cells with fluorescently-labeled phalloidin for 30-60 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

Analyze the cells:

-

Flow Cytometry: Acquire the mean fluorescence intensity (MFI) of the phalloidin signal. A decrease in MFI in inhibitor-treated cells indicates reduced F-actin content.

-

Fluorescence Microscopy: Image the cells to visualize changes in cell morphology and F-actin distribution.

-

Experimental and Logical Workflows

Lymphocyte Migration Assay Workflow

Caption: Workflow for a lymphocyte chemotaxis assay.

Actin Polymerization Assay Workflow

Caption: Workflow for an actin polymerization assay.

Conclusion

"this compound" is a valuable research tool for dissecting the complex processes of lymphocyte migration. Its mechanism of action, centered on the inhibition of the Rac-WAVE signaling axis and subsequent disruption of actin polymerization, highlights a critical node in the regulation of immune cell motility. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively and qualitatively assess the impact of this and similar compounds on the fundamental cellular processes that underpin the immune response. Further investigation into the specific molecular interactions and broader cellular effects of "this compound" will continue to enhance our understanding of lymphocyte trafficking in health and disease.

References

- 1. Mst1 controls lymphocyte trafficking and interstitial motility within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mst1 controls lymphocyte trafficking and interstitial motility within lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Mst1 in Lymphocyte Homeostasis and Function [frontiersin.org]

- 4. Frontiers | MST1/2 Balance Immune Activation and Tolerance by Orchestrating Adhesion, Transcription, and Organelle Dynamics in Lymphocytes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | T Lymphocyte Migration: An Action Movie Starring the Actin and Associated Actors [frontiersin.org]

- 7. scienceopen.com [scienceopen.com]

- 8. Integrin-independent movement of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Tuning of Actin Dynamics in Leukocyte Migration as Revealed by Immune-Related Actinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of immune cell migration using microfabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy this compound [smolecule.com]

- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Potential Therapeutic Applications of "Immune cell migration-IN-1" in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoimmune diseases, characterized by the erroneous attack of the body's own tissues by the immune system, represent a significant and growing global health challenge. A key pathological feature of these disorders is the aberrant migration of immune cells to target organs, leading to chronic inflammation and tissue destruction. "Immune cell migration-IN-1" (ICM-IN-1) has emerged as a potent small molecule inhibitor of immune cell migration, demonstrating significant potential as a therapeutic agent for a range of autoimmune conditions. This technical guide provides an in-depth overview of the core attributes of ICM-IN-1, including its mechanism of action, preclinical data in relevant autoimmune disease models, and detailed experimental protocols for its evaluation.

Introduction to Immune Cell Migration in Autoimmunity

The trafficking of immune cells is a tightly regulated process, essential for a functioning immune system. In autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, this process becomes dysregulated. Pro-inflammatory leukocytes, including T-lymphocytes and macrophages, are recruited from the circulation to sites of inflammation, perpetuating a cycle of tissue damage. Key molecular players in this migration cascade include integrins, which mediate cell adhesion to the endothelium, and chemokine receptors, which direct cell movement along chemotactic gradients.

"this compound" (ICM-IN-1): A Multi-Targeted Inhibitor

"this compound" is a potent inhibitor of immune cell migration with a reported half-maximal effective concentration (EC50) of 13.5 nM in T-cell adhesion assays. Its mechanism of action is multi-faceted, targeting key pathways involved in immune cell trafficking and activation.

Modulation of Integrin Signaling

ICM-IN-1 has been shown to modulate integrin signaling pathways, which are crucial for the adhesion of leukocytes to the vascular endothelium, a critical step in their migration to tissues. A primary target is the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1). By interfering with this interaction, ICM-IN-1 can reduce the firm adhesion of T-cells and other leukocytes to blood vessel walls, thereby limiting their extravasation into inflamed tissues.

Antagonism of Chemokine Receptor CCR7

A significant aspect of ICM-IN-1's mechanism is its effect on the C-C motif chemokine receptor 7 (CCR7) pathway. CCR7 and its ligands, CCL19 and CCL21, are pivotal for the homing of T-cells and dendritic cells to secondary lymphoid organs, where immune responses are initiated and amplified. By antagonizing CCR7, ICM-IN-1 can disrupt the priming and activation of autoreactive T-cells, a key event in the pathogenesis of many autoimmune diseases.

Interference with Immune Cell Metabolism

Emerging evidence suggests that ICM-IN-1 also interacts with the metabolic pathways that fuel immune cell migration and effector functions. Specifically, it has been shown to affect glycolytic enzymes such as Hexokinase and Pyruvate kinase muscle isozyme M2 (PKM2). By disrupting the metabolic reprogramming that is characteristic of activated immune cells, ICM-IN-1 can further dampen the inflammatory response.

Preclinical Data in Autoimmune Disease Models

While specific in vivo efficacy data for ICM-IN-1 in established models of rheumatoid arthritis and inflammatory bowel disease are not yet publicly available in peer-reviewed literature, the known mechanisms of action of its targets (LFA-1, ICAM-1, and CCR7) strongly support its therapeutic potential. The following sections describe the expected outcomes based on the inhibition of these pathways in relevant preclinical models.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.

Table 1: Expected Quantitative Outcomes of ICM-IN-1 in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Expected Outcome with ICM-IN-1 Treatment | Method of Measurement |

| Clinical Arthritis Score | Significant reduction in a dose-dependent manner | Visual scoring of paw swelling and erythema (Scale 0-4 per paw) |

| Paw Thickness | Dose-dependent reduction in paw swelling | Caliper measurement |

| Histological Score | Reduction in synovial inflammation, pannus formation, cartilage damage, and bone erosion | H&E and Safranin O staining of joint sections, scored on a scale of 0-5 for each parameter |

| Serum Anti-Collagen Type II IgG Levels | Decrease in autoantibody titers | ELISA |

| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6) in Joint Tissue | Reduction in cytokine concentrations | ELISA or multiplex bead array of joint homogenates |

| Infiltrating Immune Cells in Synovium | Reduced infiltration of T-cells (CD3+), and macrophages (F4/80+) | Immunohistochemistry or flow cytometry of digested synovial tissue |

Inflammatory Bowel Disease: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model in mice is a well-established model for inflammatory bowel disease, particularly ulcerative colitis. It is characterized by weight loss, diarrhea, rectal bleeding, and colonic inflammation.

Table 2: Expected Quantitative Outcomes of ICM-IN-1 in a DSS-Induced Colitis Mouse Model

| Parameter | Expected Outcome with ICM-IN-1 Treatment | Method of Measurement |

| Disease Activity Index (DAI) | Significant reduction in a dose-dependent manner | Combined score of weight loss, stool consistency, and rectal bleeding (Scale 0-4) |

| Colon Length | Prevention of colon shortening | Measurement at necropsy |

| Histological Score | Reduction in mucosal ulceration, epithelial damage, and inflammatory cell infiltration | H&E staining of colon sections, scored for severity and extent of inflammation |

| Myeloperoxidase (MPO) Activity in Colon Tissue | Dose-dependent reduction in neutrophil infiltration | Colorimetric assay of colon homogenates |

| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) in Colon Tissue | Reduction in cytokine concentrations | ELISA or multiplex bead array of colon homogenates |

| Infiltrating Immune Cells in Lamina Propria | Reduced infiltration of T-cells (CD3+) and macrophages (F4/80+) | Immunohistochemistry or flow cytometry of isolated lamina propria cells |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of ICM-IN-1.

In Vitro T-Cell Transwell Migration Assay

This assay assesses the ability of ICM-IN-1 to inhibit the chemotaxis of T-lymphocytes towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane)

-

24-well tissue culture plates

-

Primary human or murine T-lymphocytes

-

RPMI 1640 medium supplemented with 0.5% BSA

-

Chemoattractant (e.g., CCL19 or CCL21 for CCR7-mediated migration)

-

ICM-IN-1

-

Flow cytometer or plate reader for cell quantification

Procedure:

-

Prepare a stock solution of ICM-IN-1 in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640/0.5% BSA.

-

Add 600 µL of RPMI 1640/0.5% BSA containing the chemoattractant (e.g., 100 ng/mL CCL19) to the lower chamber of the 24-well plate.

-

Resuspend isolated T-lymphocytes in RPMI 1640/0.5% BSA to a concentration of 1 x 10^6 cells/mL.

-

In separate tubes, pre-incubate the T-cell suspension with varying concentrations of ICM-IN-1 or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., Calcein-AM staining followed by fluorescence reading).

-

Calculate the percentage of migration inhibition for each concentration of ICM-IN-1 compared to the vehicle control.

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in mice and the subsequent treatment with ICM-IN-1.

Animals:

-

DBA/1J mice (male, 8-10 weeks old)

Materials:

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

ICM-IN-1

-

Vehicle for ICM-IN-1 (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Immunization (Day 0): Emulsify bovine CII in CFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine CII in IFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Disease Monitoring: Begin monitoring mice for signs of arthritis (paw swelling and erythema) from day 21. Score arthritis severity daily using a standardized clinical scoring system (e.g., 0 = no signs, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity).

-

Treatment: Once mice develop a clinical score of ≥2, randomize them into treatment groups. Administer ICM-IN-1 or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses.

-

Endpoint Analysis (e.g., Day 42):

-

Record final clinical scores and paw thickness measurements.

-

Collect blood for serum analysis of anti-CII antibodies and inflammatory cytokines.

-

Euthanize mice and collect paws for histological analysis. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with H&E and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.

-

Isolate joint tissue for cytokine analysis.

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol describes the induction of colitis in mice and treatment with ICM-IN-1.

Animals:

-

C57BL/6 mice (male, 8-10 weeks old)

Materials:

-

Dextran sulfate sodium (DSS, 36-50 kDa)

-

ICM-IN-1

-

Vehicle for ICM-IN-1

Procedure:

-

Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days. Provide fresh DSS solution every other day. Control mice receive regular drinking water.

-

Treatment: Administer ICM-IN-1 or vehicle daily, starting from day 0 of DSS administration, via an appropriate route.

-

Disease Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.

-

Endpoint Analysis (e.g., Day 8):

-

Record final body weight and DAI scores.

-

Euthanize mice and measure the length of the colon from the cecum to the anus.

-

Collect a distal segment of the colon for histological analysis. Fix, embed, section, and stain with H&E. Score for the severity of inflammation and tissue damage.

-

Collect another segment of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

-

Collect a further segment for cytokine analysis.

-

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: ICM-IN-1 inhibits both LFA-1/ICAM-1 adhesion and CCR7-mediated migration pathways.

Experimental Workflows

Caption: Workflow for the in vitro Transwell migration assay to assess ICM-IN-1 activity.

Caption: Workflow for the in vivo Collagen-Induced Arthritis (CIA) model.

Conclusion and Future Directions

"this compound" represents a promising therapeutic candidate for the treatment of autoimmune diseases. Its multi-targeted approach, inhibiting both integrin-mediated adhesion and chemokine-driven migration, as well as influencing immune cell metabolism, suggests the potential for robust efficacy. The preclinical data from analogous targeted therapies in established animal models of rheumatoid arthritis and inflammatory bowel disease strongly support the investigation of ICM-IN-1 in these and other autoimmune conditions. Future studies should focus on obtaining comprehensive in vivo efficacy and safety data for ICM-IN-1, elucidating the finer details of its molecular interactions, and developing optimized formulations for clinical translation. This technical guide provides a foundational framework for researchers and drug development professionals to advance the evaluation of this promising compound.

The Role of Immune Cell Migration-IN-1 in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effective cancer immunotherapy relies on the ability of immune cells, particularly cytotoxic T lymphocytes, to migrate to and infiltrate the tumor microenvironment (TME). Tumor cells, however, have evolved mechanisms to impede this migration, thereby creating an immunologically "cold" environment that is resistant to therapeutic intervention. Immune cell migration-IN-1 is a potent, multi-target small molecule inhibitor designed to modulate key pathways governing immune cell trafficking. With an EC50 of 13.5 nM in T-cell adhesion assays, this compound presents a valuable tool for investigating and potentially overcoming tumor-induced immune exclusion. This technical guide details the mechanisms of action of this compound, provides comprehensive experimental protocols for its characterization, and presents its core signaling pathways.

Introduction to Immune Cell Migration in Cancer

The trafficking of immune cells is a highly regulated process essential for a robust anti-tumor response.[1] This process involves the coordinated action of chemokines, adhesion molecules, and cytoskeletal dynamics, enabling immune cells to exit the vasculature, navigate the extracellular matrix, and localize within the tumor. Key steps in this cascade include:

-

Chemokine-Mediated Homing : Chemokines released by tumor and stromal cells create a gradient that directs immune cells. The CCR7-CCL19/CCL21 axis is particularly crucial for the homing of T cells and dendritic cells to lymph nodes for activation.[2][3]

-

Integrin-Mediated Adhesion : Upon activation by chemokine signaling, integrins on the immune cell surface, such as Lymphocyte Function-Associated Antigen-1 (LFA-1), undergo a conformational change. This "inside-out" signaling increases their affinity for ligands like Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, mediating firm adhesion and subsequent transmigration.[4][5]

-

Actin Cytoskeleton Remodeling : Cell migration is an active process requiring dynamic remodeling of the actin cytoskeleton to form protrusions like lamellipodia and to generate the mechanical force needed for movement.[6]

-

Metabolic Reprogramming : Migrating immune cells undergo significant metabolic shifts, often favoring glycolysis to rapidly generate ATP and biosynthetic precursors required for their journey and effector functions.[7]

This compound (CAS: 2316683-71-1) is an inhibitor that interferes with several of these critical processes, making it a subject of interest for enhancing cancer immunotherapy.

Mechanism of Action of this compound

This compound exerts its inhibitory effects through the simultaneous modulation of at least three core pathways:

-

Inhibition of Integrin "Inside-Out" Signaling : The compound disrupts the intracellular signaling cascade that leads to the activation of LFA-1 integrin, thereby preventing firm adhesion of T cells to endothelial and tumor cells.

-

Interference with CCR7 Signaling : It affects the function of the CCR7 chemokine receptor, impairing the ability of T cells and dendritic cells to home to lymph nodes and respond to key migratory cues.

-

Metabolic Reprogramming : The inhibitor alters the metabolic state of immune cells, disrupting the glycolytic pathways necessary to fuel sustained migration.

-

Disruption of Actin Dynamics : It interferes with the WAVE regulatory complex, a key mediator of actin polymerization that is essential for cell motility.

Quantitative Data

Due to the nature of this compound as a research compound, publicly available in vivo data is limited. The following tables summarize its known potency and provide illustrative examples of data that would be generated through the experimental protocols outlined in this guide.

Disclaimer: The data in Tables 2, 3, and 4 are representative examples based on typical results for inhibitors of these pathways and are intended for illustrative purposes only. They do not represent actual experimental results for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target Cell | EC50 (nM) | Reference |

| T-Cell Adhesion Assay | Human T-Cells | 13.5 | Smolecule Product Page |

Table 2: Illustrative Dose-Response in a Transwell Migration Assay

| Compound Concentration (nM) | Cell Type | Chemoattractant | % Migration Inhibition (Mean ± SD) |

| 0 (Vehicle) | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 0 ± 4.5 |

| 1 | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 15.2 ± 5.1 |

| 10 | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 48.9 ± 6.3 |

| 100 | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 85.4 ± 4.8 |

| 1000 | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 92.1 ± 3.9 |

Table 3: Illustrative In Vivo Efficacy in a Syngeneic Mouse Tumor Model

| Treatment Group | Mouse Strain | Tumor Model | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % Tumor Growth Inhibition (TGI) |

| Vehicle | C57BL/6 | B16F10 Melanoma | 1502 ± 120 | - |

| Anti-PD-1 (10 mg/kg) | C57BL/6 | B16F10 Melanoma | 1150 ± 98 | 23.4% |

| This compound (X mg/kg) | C57BL/6 | B16F10 Melanoma | 1080 ± 105 | 28.1% |

| Anti-PD-1 + Inhibitor-IN-1 | C57BL/6 | B16F10 Melanoma | 560 ± 75 | 62.7% |

Table 4: Illustrative Metabolic Flux Analysis Data (Seahorse XF)

| Treatment (100 nM) | Cell Type | Basal ECAR (mpH/min) | Basal OCR (pmol/min) |

| Vehicle | Activated CD8+ T Cells | 85.2 ± 7.1 | 150.6 ± 12.5 |

| Inhibitor-IN-1 | Activated CD8+ T Cells | 42.5 ± 5.9 | 145.8 ± 11.9 |

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.

CCR7 Signaling Pathway

The CCR7 pathway is initiated by the binding of chemokines CCL19 or CCL21, leading to G-protein activation and downstream signaling through PI3K/Akt and MAPK/ERK cascades, which promote chemotaxis and cell survival. This compound is hypothesized to interfere with receptor activation or downstream signal transduction.

LFA-1 Integrin "Inside-Out" Signaling

Chemokine receptor signaling triggers a cascade involving Rap1, which recruits the key adaptor proteins Talin and Kindlin-3 to the cytoplasmic tail of the LFA-1 integrin. This interaction forces a conformational change in the integrin's extracellular domain, switching it to a high-affinity state capable of binding ICAM-1. This compound disrupts this activation cascade.

WAVE Complex and Actin Polymerization

T-cell receptor (TCR) or chemokine signaling activates the small GTPase Rac. Activated Rac binds to and activates the WAVE regulatory complex (WRC). The active WRC then stimulates the Arp2/3 complex to nucleate new, branched actin filaments, driving the formation of lamellipodia, which are essential for cell crawling.

Experimental Protocols

The following protocols provide a framework for evaluating the activity of this compound.

Protocol: Static T-Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of T-cells to the integrin ligand ICAM-1.

Materials:

-

96-well, flat-bottom, high-binding microplate

-

Recombinant Human ICAM-1/Fc Chimera

-

Primary human CD8+ T-cells

-

Calcein-AM fluorescent dye

-

Assay Buffer: RPMI 1640 + 1% BSA

-

This compound (stock in DMSO)

-

PMA (Phorbol 12-myristate 13-acetate) or CXCL12 (SDF-1α) as a stimulant

-

Fluorescence plate reader (485 nm excitation / 520 nm emission)

Methodology:

-

Plate Coating:

-

Coat wells of the 96-well plate with 50 µL of ICAM-1 (5 µg/mL in PBS) overnight at 4°C.

-

On the day of the assay, wash wells three times with PBS to remove unbound ICAM-1.

-

Block non-specific binding by adding 200 µL of Assay Buffer to each well for 1 hour at 37°C.

-

-

Cell Preparation:

-

Isolate primary human CD8+ T-cells from peripheral blood mononuclear cells (PBMCs).

-

Resuspend cells at 1 x 10^6 cells/mL in Assay Buffer.

-

Label cells by adding Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

-

Wash cells twice with Assay Buffer to remove excess dye and resuspend at 2 x 10^6 cells/mL.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in Assay Buffer (e.g., from 1 nM to 10 µM). Include a DMSO vehicle control.

-

In a separate plate, pre-incubate the Calcein-AM labeled T-cells with the inhibitor dilutions for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Remove the blocking buffer from the ICAM-1 coated plate.

-

Add 50 µL of a stimulant (e.g., 50 ng/mL PMA) to each well to induce integrin activation.

-

Immediately add 50 µL of the pre-treated T-cell suspension to the wells (final cell count: 100,000 cells/well).

-

Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.

-

-

Quantification:

-

Measure total fluorescence (pre-wash) using the plate reader.

-

Gently wash the wells 3-4 times with pre-warmed Assay Buffer to remove non-adherent cells. A multi-channel pipette or automated plate washer should be used for consistency.

-

After the final wash, add 100 µL of fresh Assay Buffer to each well and measure the remaining fluorescence (post-wash).

-

Calculate the percentage of adherent cells for each condition: (% Adhesion) = (Post-Wash Fluorescence / Pre-Wash Fluorescence) * 100.

-

Normalize results to the vehicle control and plot a dose-response curve to determine the EC50.

-

Protocol: T-Cell Chemotaxis (Transwell) Assay

This assay measures the ability of the inhibitor to block directed cell migration towards a chemoattractant.

Materials:

-

Transwell inserts with 5 µm pores for 24-well plates

-

Primary human CD8+ T-cells

-

Chemotaxis Buffer: RPMI 1640 + 0.5% BSA

-

Recombinant Human CCL19

-

This compound

-

Calcein-AM or a cell counter (e.g., flow cytometer)

Methodology:

-

Assay Setup:

-

Add 600 µL of Chemotaxis Buffer containing CCL19 (100 ng/mL) to the lower chambers of the 24-well plate. For negative controls, add buffer without CCL19.

-

Place the Transwell inserts into the wells.

-

-

Cell Preparation and Treatment:

-

Resuspend T-cells at 2 x 10^6 cells/mL in Chemotaxis Buffer.

-

Prepare serial dilutions of this compound.

-

Pre-incubate cells with the inhibitor or vehicle control for 30 minutes at 37°C.

-

-

Migration:

-

Add 100 µL of the treated cell suspension (200,000 cells) to the top chamber of each Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells. This can be done by:

-

Direct Counting: Using a flow cytometer with counting beads.

-

Fluorescence: If cells were pre-labeled with Calcein-AM, measure the fluorescence of the solution in the lower chamber.

-

-

Calculate the percentage of migration inhibition relative to the vehicle control group that was stimulated with CCL19.

-

Protocol: Metabolic Flux Analysis (Seahorse XF)

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of the inhibitor on glycolysis.

Materials:

-

Seahorse XF96 cell culture microplate

-

Seahorse XF Analyzer

-

XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose [2-DG])

-

XF Base Medium supplemented with L-glutamine

-

Activated primary T-cells

-

This compound

Methodology:

-

Cell Seeding:

-

Activate T-cells (e.g., with anti-CD3/CD28 beads) for 24-48 hours prior to the assay.

-

Coat the Seahorse plate with an attachment solution (e.g., Cell-Tak).

-

Seed 200,000-300,000 activated T-cells per well. Centrifuge the plate gently to ensure cell attachment.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the cell culture medium with XF Glycolysis Stress Test medium (lacking glucose). Incubate in a non-CO2 incubator for 1 hour.

-

Load the hydrated sensor cartridge with the assay compounds: glucose, oligomycin (an ATP synthase inhibitor), and 2-DG (a glycolysis inhibitor) into the appropriate injection ports.

-

-

Inhibitor Treatment:

-

Add this compound or vehicle to the wells just before placing the plate in the analyzer, or include it in the assay medium during the 1-hour incubation.

-

-

Seahorse XF Run:

-

Calibrate the instrument and run the Glycolysis Stress Test protocol. The machine will measure the basal Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR).

-

It will then sequentially inject:

-

Glucose: To initiate glycolysis.

-

Oligomycin: To block mitochondrial respiration, forcing cells to rely on glycolysis (measuring maximal glycolytic capacity).

-

2-DG: To inhibit glycolysis and confirm that the measured ECAR is from this pathway.

-

-

-

Data Analysis:

-

Analyze the ECAR data to determine the rates of glycolysis and glycolytic capacity.

-

Compare the metabolic profiles of cells treated with this compound to vehicle-treated controls to quantify the inhibitor's effect on glycolysis.

-

Conclusion and Future Directions

This compound is a potent inhibitor of key pathways that govern T-cell trafficking and adhesion. Its ability to modulate integrin activation, chemokine signaling, and cellular metabolism makes it a powerful tool for dissecting the mechanisms of immune cell migration. In the context of cancer immunotherapy, inhibiting these pathways could paradoxically seem counterproductive. However, specific contexts may exist where temporarily modulating T-cell trafficking or adhesion could be beneficial, for instance, in managing certain autoimmune side effects of immunotherapy or in specific therapeutic regimens. The primary utility of this compound lies in its application as a research tool to probe the intricate biology of immune cell movement. Further studies, particularly well-designed in vivo experiments, are necessary to fully elucidate its potential therapeutic applications and to understand how its multi-targeted inhibitory profile could be leveraged to improve outcomes in cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. Distinct roles for talin-1 and kindlin-3 in LFA-1 extension and affinity regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Are Integrins Still Practicable Targets for Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

Immune Cell Migration-IN-1: A Multi-Targeted Inhibitor at the Crossroads of Cellular Motility and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Immune cell migration is a tightly regulated and energy-intensive process fundamental to a functioning immune system. This process is orchestrated by a complex interplay of signaling cascades that guide immune cells to sites of inflammation, infection, or tissue injury. Concurrently, significant metabolic reprogramming is required to meet the bioenergetic and biosynthetic demands of migrating cells. "Immune cell migration-IN-1" (CAS: 2316683-71-1) is a potent, multi-targeted small molecule inhibitor that has emerged as a critical tool for investigating the intricate connections between immune cell trafficking and cellular metabolism. This technical guide provides a comprehensive overview of the mechanisms of action of this inhibitor, its interactions with key cellular metabolic pathways, detailed experimental protocols for its characterization, and a summary of its effects on immune cell function.

Introduction

The migration of immune cells, or trafficking, is a cornerstone of both innate and adaptive immunity. This process involves the coordinated action of adhesion molecules, chemokine receptors, and cytoskeletal rearrangements, all of which are energetically demanding. Recent advances in immunometabolism have revealed that the metabolic state of an immune cell is not merely a housekeeping function but is intrinsically linked to its migratory and effector capabilities. Activated immune cells typically switch from oxidative phosphorylation (OXPHOS) to aerobic glycolysis to support rapid ATP production and the synthesis of macromolecules necessary for proliferation and migration.

"this compound" is a potent inhibitor of immune cell migration, reportedly acting on multiple key signaling pathways that govern this process. Its multi-targeted nature, affecting integrin signaling, chemokine receptor function, and actin polymerization, makes it a valuable pharmacological tool to dissect the complex relationship between cell movement and metabolism. This guide will delve into the known mechanisms of "this compound" and its profound implications for understanding and potentially targeting the metabolic vulnerabilities of migrating immune cells.

Mechanism of Action

Based on available data, "this compound" exerts its inhibitory effects on immune cell migration through at least three primary mechanisms:

Modulation of Integrin Signaling

Integrins are transmembrane receptors that mediate cell-extracellular matrix and cell-cell adhesion, which are critical for the extravasation of immune cells from the bloodstream into tissues. "this compound" has been shown to modulate integrin signaling pathways, thereby interfering with the adhesive interactions necessary for migration. The compound has a reported EC50 of 13.5 nM in T-cell adhesion assays, indicating high potency in disrupting this process.

Interference with Chemokine Receptor Function

Chemokine receptors are G protein-coupled receptors that direct the migration of immune cells along a chemokine gradient. "this compound" has been shown to affect the function of the C-C motif chemokine receptor 7 (CCR7). CCR7 is crucial for the homing of T cells and dendritic cells to lymph nodes, a key step in the initiation of an adaptive immune response. The inhibitor is suggested to influence CCR7 oligomerization, a process required for optimal signaling.

Disruption of Actin Polymerization

Cell migration is driven by the dynamic remodeling of the actin cytoskeleton. "this compound" is reported to disrupt the interaction between the WAVE complex and active Rac GTPase. This interference prevents the conformational changes in the WAVE protein necessary for the activation of the Arp2/3 complex, a key nucleator of actin filaments. The inhibition of actin polymerization directly impairs the formation of lamellipodia and other protrusions required for cell movement.

Interaction with Cellular Metabolic Pathways

A growing body of evidence indicates that the signaling pathways targeted by "this compound" are intimately linked with the metabolic reprogramming of immune cells.